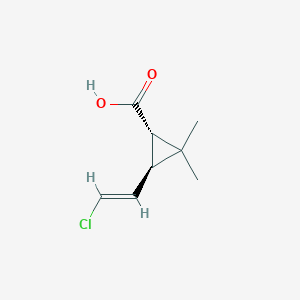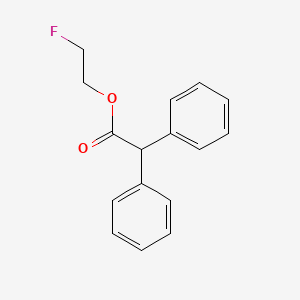
p-DITHIANE, OCTAFLUORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-DITHIANE, OCTAFLUORO-: is a heterocyclic compound composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms, and all hydrogen atoms are replaced by fluorine atoms. This compound is part of the dithiane family, which is known for its versatility in organic synthesis, particularly as building blocks for complex molecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-DITHIANE, OCTAFLUORO- typically involves the fluorination of dithiane derivatives. One common method is the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield can be limited for secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of p-DITHIANE, OCTAFLUORO- may involve large-scale fluorination processes using reagents such as sulfuryl fluoride and Me4NF, which enable room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are favored for their tunable chemoselectivity and good functional group compatibility .
Chemical Reactions Analysis
Types of Reactions: p-DITHIANE, OCTAFLUORO- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogen exchange reactions can be carried out using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
Chemistry: p-DITHIANE, OCTAFLUORO- is used as a building block in organic synthesis, particularly for the construction of complex molecular architectures . Its unique reactivity allows for the controlled synthesis of carbon–carbon bonds and the assembly of a wide array of complex molecules .
Biology and Medicine: In biological and medicinal research, p-DITHIANE, OCTAFLUORO- derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. The fluorinated nature of the compound enhances its stability and bioavailability, making it a valuable scaffold for drug design.
Industry: In the industrial sector, p-DITHIANE, OCTAFLUORO- is used in the production of specialty chemicals and materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
Comparison with Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group and acyl anion equivalent.
1,4-Dithiane: Similar to p-DITHIANE, OCTAFLUORO-, but with different substitution patterns and reactivity.
1,3-Dithiolane: Another sulfur-containing heterocycle used in organic synthesis.
Uniqueness: p-DITHIANE, OCTAFLUORO- is unique due to its complete fluorination, which imparts distinct properties such as high thermal stability, resistance to chemical degradation, and enhanced reactivity in certain synthetic transformations. These characteristics make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
710-65-6 |
|---|---|
Molecular Formula |
C4F8S2 |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octafluoro-1,4-dithiane |
InChI |
InChI=1S/C4F8S2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 |
InChI Key |
MABSKGZSSMBURB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(SC(C(S1)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


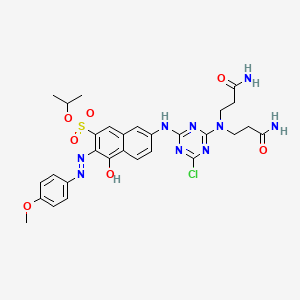

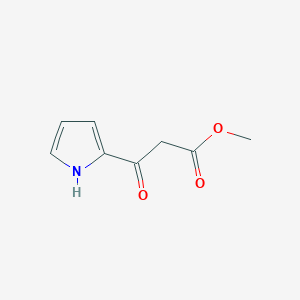

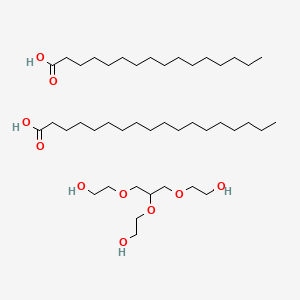
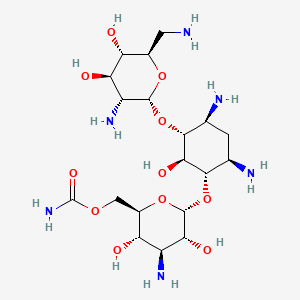

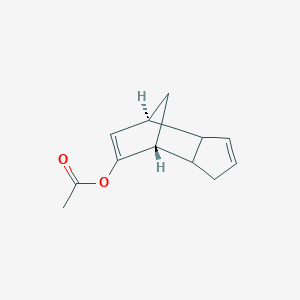
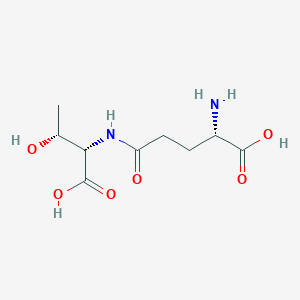
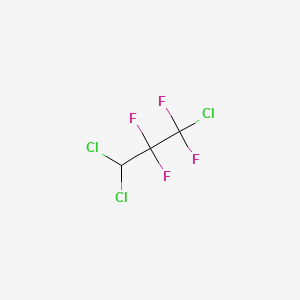
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

